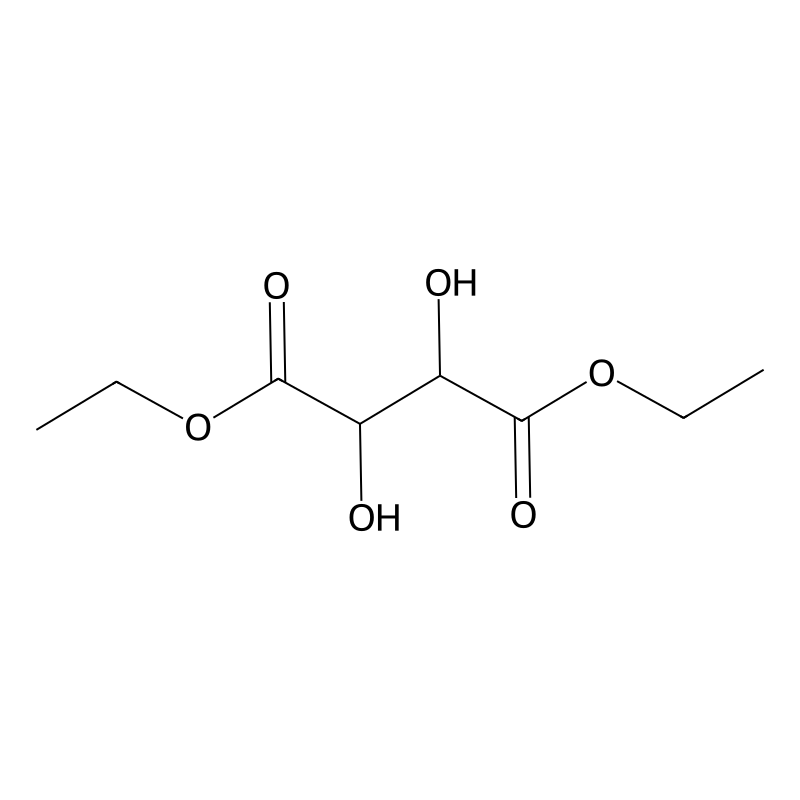

Diethyl tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Diethyl tartrate (DET) is the diethyl ester of tartaric acid, a C4-dicarboxylic acid with two chiral centers. It is a foundational chiral building block, widely employed as a precursor for complex chiral intermediates in pharmaceutical and agrochemical synthesis. Unlike its parent, tartaric acid, which is a solid at room temperature, diethyl tartrate is a viscous, colorless liquid, a physical property that significantly influences its handling and application in process chemistry. It is most recognized for its role as a chiral ligand in asymmetric catalysis, particularly in the titanium-catalyzed Sharpless asymmetric epoxidation of allylic alcohols.

References

- [1] The Expanding Role of Diethyl D-Tartrate in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published April 23, 2026.

- [2] The Crucial Role of Diethyl D-Tartrate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published April 28, 2026.

- [3] Gore, V. G. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 6(12), 1077–1126.

- [4] Diethyl tartrate. In Wikipedia. Retrieved April 30, 2026.

- [11] Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

- [13] Sharpless epoxidation. In Wikipedia. Retrieved April 30, 2026.

- [20] diethyl laevo-tartrate. The Good Scents Company.

Substituting diethyl tartrate (DET) with other esters like dimethyl tartrate (DMT), diisopropyl tartrate (DIPT), or its parent tartaric acid is often unviable due to significant differences in physical properties and steric effects that directly dictate reaction outcomes. While all are part of the same chiral family, the choice of ester impacts solubility, melting point, and the precise steric environment of the catalytic pocket in asymmetric synthesis. For instance, the liquid state of DET at room temperature contrasts with the solid nature of DMT and tartaric acid, simplifying handling and enabling homogeneous reaction conditions where the solids may have limited solubility. Furthermore, using a racemic mixture instead of a pure enantiomer (e.g., L-(+)-DET) will result in a racemic product or catalytic incompetence, as stereochemical control is the primary function of this reagent. These practical differences in processability and stereochemical performance make the specific form and ester of tartrate a critical, non-interchangeable procurement decision.

References

- [4] Diethyl tartrate. In Wikipedia. Retrieved April 30, 2026.

- [8] Katsuki, T., & Sharpless, K. B. (1980). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

- [16] Enantioselective Synthesis. Chemistry Matters.

- [24] TARTARIC ACID DL. Ataman Chemical.

Superior Handling and Processability vs. Solid Analogs

Diethyl tartrate offers a significant processability advantage over its parent compound, tartaric acid, and its lower ester analog, dimethyl tartrate, due to its physical state at ambient temperature. Diethyl tartrate is a liquid with a melting point of 17 °C, whereas dimethyl tartrate and tartaric acid are solids with melting points of 57-60 °C and ~170 °C, respectively. This distinction is critical for applications requiring a liquid-phase reagent for dosing, mixing, or achieving high concentrations in non-aqueous, homogeneous reaction media where the solids exhibit poor solubility.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 17 °C (Liquid at room temperature) |

| Comparator Or Baseline | Dimethyl Tartrate: 57-60 °C (Solid); Tartaric Acid: ~170 °C (Solid) |

| Quantified Difference | At least 40 °C lower melting point than Dimethyl Tartrate |

| Conditions | Standard atmospheric pressure. |

Simplifies material handling, eliminates heating requirements, and allows for use in homogeneous liquid-phase processes where solid analogs are unsuitable due to solubility limits.

Established Precursor for High-Yield Synthesis of TADDOL-type Ligands

Diethyl tartrate is a well-established and high-yielding precursor for the synthesis of important chiral ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). The synthesis of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide, a key intermediate for chiral auxiliaries, proceeds from diethyl tartrate in 93–95% yield. This high conversion rate is critical for the economical, large-scale production of derivative chiral ligands and catalysts. While other tartrate esters can be used, the extensive documentation and optimization using diethyl tartrate provide a reliable and reproducible synthetic route, minimizing process development risks for purchasers.

| Evidence Dimension | Yield in Diamide Intermediate Synthesis |

| Target Compound Data | 93-95% |

| Comparator Or Baseline | Baseline expectation for efficient precursor conversion |

| Quantified Difference | Demonstrates near-quantitative conversion efficiency |

| Conditions | Reaction with anhydrous dimethylamine in methanol over 3 days, as per the established Organic Syntheses procedure. |

Provides a reliable, high-yield, and extensively validated starting material for synthesizing advanced chiral ligands, reducing procurement risk and ensuring process reproducibility.

Effective Chiral Ligand in Sharpless Epoxidation, Offering a Balance of Reactivity and Selectivity

In the foundational Sharpless Asymmetric Epoxidation, both diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are effective chiral ligands, but they offer a trade-off between steric bulk and reactivity that can be substrate-dependent. For the epoxidation of (Z)-2-methylhept-2-enol, (+)-diethyl tartrate provides the corresponding epoxy alcohol in 80% yield and 89% enantiomeric excess (ee). While DIPT often provides slightly higher ee values for many substrates, DET remains a highly effective and more economical choice that achieves excellent stereoselectivity (>90% ee is typical) for a broad range of allylic alcohols. Its specific steric and electronic profile can be advantageous for certain substrate classes where the bulkier DIPT may hinder reactivity.

| Evidence Dimension | Enantiomeric Excess (ee) % in Epoxidation |

| Target Compound Data | 89% ee for (Z)-2-methylhept-2-enol |

| Comparator Or Baseline | Diisopropyl Tartrate (DIPT) often yields >95% ee for standard substrates |

| Quantified Difference | Provides high, synthetically useful enantioselectivity, often within 5-10% of the more sterically hindered DIPT. |

| Conditions | Sharpless epoxidation conditions: Ti(OiPr)4, t-BuOOH, at -20 °C. |

Offers a cost-effective and highly reliable option for achieving synthetically valuable levels of enantioselectivity in a cornerstone asymmetric reaction, balancing performance with reagent cost.

Process-Scale Asymmetric Synthesis in Homogeneous Systems

For industrial or pilot-scale reactions where automated dosing and homogeneous reaction mixtures are critical, the liquid form of diethyl tartrate provides a distinct advantage over solid tartaric acid or dimethyl tartrate. Its solubility and physical state simplify reactor charging and ensure consistent concentration profiles without the need for heating or specialized solid-handling equipment.

Precursor for Chiral Ligand and Auxiliary Libraries

As a foundational chiral building block, diethyl tartrate is the documented starting material for numerous high-value chiral ligands and auxiliaries. Research groups and custom synthesis labs requiring a reliable and high-yielding precursor for compounds like TADDOLs or chiral diamines should select diethyl tartrate based on its proven performance and extensive validation in the literature.

Workhorse Catalyst for Asymmetric Epoxidations

In laboratory and production settings performing Sharpless epoxidations, (+)-diethyl tartrate serves as a robust and predictable chiral ligand. It is the appropriate choice for achieving high enantioselectivity across a wide range of allylic alcohols where a balance of cost, availability, and performance is required.

Synthesis of Chiral Pharmaceutical and Agrochemical Intermediates

Diethyl tartrate is frequently used to introduce specific stereocenters in the synthesis of complex bioactive molecules. Its role as a chiral template is crucial for developing APIs where only one enantiomer provides the desired therapeutic effect. Procuring the specific enantiomer of diethyl tartrate is essential for these stereocontrolled synthetic routes.

References

- [1] The Expanding Role of Diethyl D-Tartrate in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published April 23, 2026.

- [3] Gore, V. G. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 6(12), 1077–1126.

- [4] Diethyl tartrate. In Wikipedia. Retrieved April 30, 2026.

- [7] Seebach, D., et al. (1988). (R,R)-(+)-1,4-BIS(DIMETHYLAMINO)-2,3-DIMETHOXYBUTANE FROM (R,R)-(+)-DIETHYL TARTRATE. Organic Syntheses, 63, 1.

- [13] Sharpless epoxidation. In Wikipedia. Retrieved April 30, 2026.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1415 of 1416 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

FLAVOURING_AGENT; -> JECFA Functional Classes